molecular formula C17H17NO2 B13865606 N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide

N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide

Cat. No.: B13865606
M. Wt: 267.32 g/mol
InChI Key: DVIAKDVZKTYVCR-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl and phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclopropylmethylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide is unique due to its specific structural features, such as the presence of both cyclopropylmethyl and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C17H17NO2/c19-16-8-4-5-14(11-16)17(20)18(12-13-9-10-13)15-6-2-1-3-7-15/h1-8,11,13,19H,9-10,12H2

InChI Key

DVIAKDVZKTYVCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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